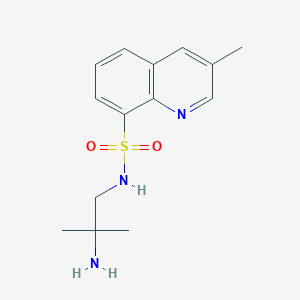
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
作用机制
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide binds covalently to a cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK plays a critical role in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream pathways such as PLCγ2, AKT, and NF-κB. This ultimately results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
实验室实验的优点和局限性
One advantage of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents, which could potentially lead to synergistic effects in combination therapy. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development and application of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide. One direction is the exploration of its potential use in combination therapy with other anti-cancer agents. Another direction is the investigation of its efficacy in other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors based on the structure of this compound is an ongoing area of research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its high selectivity for BTK and ability to enhance the activity of other anti-cancer agents make it a promising candidate for combination therapy. Ongoing research in the development of more potent and selective BTK inhibitors based on the structure of this compound will further advance the field of B-cell malignancy treatment.
合成方法
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide can be synthesized by a multi-step process starting from 2,4-dichloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine to yield the corresponding amide. Finally, the amide is chlorinated using N-chlorosuccinimide to give this compound in good yield and purity.
科学研究应用
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
属性
IUPAC Name |
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-9(14)6-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLIEQKTFJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)


![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)

![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)
![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
